molecular formula C11H17NO3 B15343597 2-Cyclopenten-1-one, 2,5-dihydroxy-5-methyl-3-(1-piperidinyl)- CAS No. 34421-11-9

2-Cyclopenten-1-one, 2,5-dihydroxy-5-methyl-3-(1-piperidinyl)-

Cat. No.: B15343597
CAS No.: 34421-11-9
M. Wt: 211.26 g/mol
InChI Key: HICPSQHUQBAFIQ-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one is a chemical compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol It is characterized by its unique structure, which includes a piperidine ring fused to a cyclopentene ring with hydroxyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-deoxy-D-fructose with piperidine in the presence of an acid catalyst . The reaction proceeds through a series of steps, including dehydration and cyclization, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydroxy-5-methyl-3-piperidinocyclopent-2-en-1-one is unique due to its specific arrangement of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

34421-11-9

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2,5-dihydroxy-5-methyl-3-piperidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C11H17NO3/c1-11(15)7-8(9(13)10(11)14)12-5-3-2-4-6-12/h13,15H,2-7H2,1H3

InChI Key

HICPSQHUQBAFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C1=O)O)N2CCCCC2)O

Origin of Product

United States

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